Endotoxin inhibitor

LPS antagonism mechanism TLR4 signaling Lipid A binding

This synthetic cyclic decapeptide (KTKCKFLKKC, Cys4-Cys10 disulfide) is a high-affinity lipid A binder (Ka=0.56×10⁷ M⁻¹) that selectively neutralizes LPS without antibiotic activity—unlike polymyxin B, which introduces confounding bactericidal effects and nephrotoxicity. Ideal for endotoxin removal from biological samples while preserving microbial integrity, extracellular LPS scavenging studies distinct from TLR4 antagonism (eritoran), and adjuvant therapy research. In vivo validated at 0.5 mg/kg i.p. in rodent endotoxemia models. Supplied as lyophilized powder, research-use only.

Molecular Formula C55H97N15O12S2
Molecular Weight 1224.6 g/mol
Cat. No. B115257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEndotoxin inhibitor
Molecular FormulaC55H97N15O12S2
Molecular Weight1224.6 g/mol
Structural Identifiers
SMILESCC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CCCCN)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CCCCN)N)C(=O)O)CCCCN)CCCCN
InChIInChI=1S/C55H97N15O12S2/c1-33(2)29-41-51(77)63-37(20-8-13-25-57)47(73)62-39(22-10-15-27-59)50(76)69-44(55(81)82)32-84-83-31-43(53(79)64-38(21-9-14-26-58)48(74)67-42(52(78)66-41)30-35-17-5-4-6-18-35)68-49(75)40(23-11-16-28-60)65-54(80)45(34(3)71)70-46(72)36(61)19-7-12-24-56/h4-6,17-18,33-34,36-45,71H,7-16,19-32,56-61H2,1-3H3,(H,62,73)(H,63,77)(H,64,79)(H,65,80)(H,66,78)(H,67,74)(H,68,75)(H,69,76)(H,70,72)(H,81,82)/t34-,36+,37+,38+,39+,40+,41+,42+,43+,44+,45+/m1/s1
InChIKeyZMJQAGFRHOLBKF-IYXJEWLDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Endotoxin Inhibitor CAS 147396-10-9: Research-Grade Lipid A Binding Peptide Procurement Guide


Endotoxin Inhibitor (CAS 147396-10-9) is a synthetic cyclic decapeptide with the sequence KTKCKFLKKC (containing a Cys4-Cys10 disulfide bridge) that functions as a lipid A binding agent . This compound bears structural resemblance to the cationic peptide antibiotic polymyxin B and forms a high-affinity complex with lipid A, the conserved toxic moiety of Gram-negative bacterial lipopolysaccharide (LPS), with a reported association constant (Ka) of 0.56 × 10⁷ M⁻¹ [1]. As a tool compound for endotoxin research, it detoxifies LPS in vitro and prevents LPS-induced cytokine release and lethality in vivo while demonstrating neither antibiotic activity nor inherent toxicity . The compound is commercially available through multiple research chemical suppliers in lyophilized powder form with purity specifications typically ≥98%, and is supplied strictly for research and laboratory investigative use only [2].

Why Generic Substitution Fails: Distinct Chemical Class Differentiation of CAS 147396-10-9


Compounds that neutralize or antagonize LPS are not interchangeable. Endotoxin inhibitors and antagonists fall into at least three distinct chemical and mechanistic classes: cationic peptide-based lipid A binders (e.g., polymyxin B, KTKCKFLKKC), synthetic lipid A analog TLR4 antagonists (e.g., eritoran/E5564), and small-molecule TLR4 signaling inhibitors (e.g., TAK-242) [1]. Within the peptide class, even structurally similar compounds differ fundamentally in their antibacterial activity profiles: polymyxin B retains potent bactericidal activity and dose-limiting nephrotoxicity, whereas KTKCKFLKKC is devoid of antibiotic activity . Substituting one compound for another without accounting for these categorical differences introduces confounds in research models and invalidates cross-experimental comparisons. The quantitative differentiation evidence below provides procurement-relevant data for informed selection among these non-equivalent options.

Endotoxin Inhibitor CAS 147396-10-9: Quantified Comparative Evidence Against Closest Analogs and Alternatives


Chemical Class Divergence: Peptide Lipid A Binder vs. Lipid A Analog TLR4 Antagonist

Endotoxin Inhibitor (CAS 147396-10-9) is a cationic cyclic peptide that binds directly to lipid A via a high-affinity complex (Ka = 0.56 × 10⁷ M⁻¹) . In contrast, eritoran (E5564) is a synthetic lipid A analog that does not directly bind LPS but instead occupies the hydrophobic pocket of MD-2, preventing MD-2/TLR4 complex formation and thereby antagonizing LPS-induced TLR4 activation [1][2]. These represent fundamentally different mechanisms: direct LPS sequestration versus receptor-level antagonism. Researchers requiring direct LPS neutralization in cell-free or extracellular contexts must use a lipid A binder; TLR4 antagonists cannot substitute for this function.

LPS antagonism mechanism TLR4 signaling Lipid A binding

Selectivity Advantage: Absence of Antibacterial Activity vs. Polymyxin B

Endotoxin Inhibitor (KTKCKFLKKC) demonstrates no antibiotic activity, enabling clean dissection of LPS-mediated effects without confounding antimicrobial actions . In contrast, polymyxin B—despite structural similarity—exhibits potent bactericidal activity through outer membrane permeabilization and lipid A-catalyzed membrane insertion, which can confound interpretation in experimental models involving live bacteria [1]. Clinically, polymyxin B administration carries a significant risk of acute kidney injury, with nephrotoxicity incidence ranging from 20.8% to 38.4% in critically ill patients [2]. KTKCKFLKKC is reported to show no toxicity in preclinical assessments .

Endotoxin neutralization Antibiotic confounding Gram-negative bacteria

Clinical Development Trajectory Differentiation: Research Tool vs. Failed Clinical Candidate

The Endotoxin Inhibitor peptide (CAS 147396-10-9) is positioned and supplied as a research-use-only tool compound for laboratory investigation of LPS-mediated pathways [1]. In contrast, eritoran (E5564) was developed as a therapeutic candidate and advanced to Phase III clinical trials for severe sepsis. The pivotal ACCESS trial failed to meet its primary endpoint of 28-day all-cause mortality reduction, and no regulatory approval was pursued [2][3]. Prior Phase II data showed 28-day mortality rates of 26.6% for high-dose eritoran vs. 33.3% for placebo, a difference that did not achieve statistical significance and was not replicated in the larger Phase III trial [3]. This clinical failure does not negate eritoran's utility as a research tool but does differentiate its development status.

Sepsis Clinical trial Therapeutic development

In Vivo LPS Challenge Protection: KTKCKFLKKC vs. Eritoran Quantitative Survival Comparison

Both compounds demonstrate in vivo protection against LPS-induced lethality in murine models, though through distinct mechanisms and with different dose-response profiles. Endotoxin Inhibitor (KTKCKFLKKC) prevents LPS-induced cytokine release and lethality in vivo, with reported in vivo activity at 0.5 mg/kg i.p. administration attenuating LPS-induced febrile and inflammatory responses in aged rats [1]. Eritoran (E5564) has been evaluated in multiple LPS challenge models: in BCG-primed mice challenged with IV LPS (100 mcg/kg), eritoran reduced mortality from 90% (placebo) to 0% at 100 mcg/kg dose, with intermediate protection at lower doses (70% mortality at 6.25 mcg/kg; 60% at 12.5 mcg/kg; 10% at 25-50 mcg/kg) [2]. In GalN/LPS-induced acute liver failure in rats, eritoran at 3 mg/kg reduced mortality from 92% (placebo) to 57% [2]. Direct head-to-head comparative data between these two compounds in identical experimental systems are not available in the peer-reviewed literature; the differences in mechanism, route of administration, and model systems preclude direct quantitative comparison of efficacy.

LPS lethality In vivo model Endotoxemia

Optimal Research and Industrial Application Scenarios for Endotoxin Inhibitor CAS 147396-10-9


LPS-Contaminated Sample Cleanup and In Vitro Endotoxin Neutralization

The high-affinity lipid A binding capacity (Ka = 0.56 × 10⁷ M⁻¹) makes KTKCKFLKKC suitable for LPS detoxification and removal applications in vitro [1]. Unlike polymyxin B, which introduces confounding antibiotic activity, this peptide provides selective LPS neutralization without affecting bacterial viability, making it appropriate for experiments requiring endotoxin removal from biological samples or culture media while preserving microbial integrity. The compound's lack of antibacterial activity and reported low toxicity also support its use as an adjuvant candidate in antibiotic therapy research .

Mechanistic Dissection of LPS-Induced Cytokine Signaling Without TLR4 Receptor Engagement Confounds

For research programs investigating the direct contribution of extracellular LPS to inflammatory signaling cascades, KTKCKFLKKC provides a tool that sequesters LPS extracellularly rather than modulating the TLR4 receptor complex. This distinguishes it from TLR4 antagonists such as eritoran, which bind MD-2 and block receptor complex assembly [2][3]. The peptide is therefore appropriate for experiments designed to differentiate between LPS scavenging mechanisms and receptor-level antagonism. The compound has been demonstrated to prevent LPS-induced cytokine release in vivo [4].

In Vivo Endotoxemia and Fever Response Studies in Rodent Models

The compound has demonstrated in vivo activity at 0.5 mg/kg (i.p.) in attenuating LPS-induced febrile responses and associated inflammatory mediator expression (IL-1β, COX-2, IκB-β) in aged rat models [1]. This established in vivo dosing reference provides a starting point for researchers designing endotoxemia or LPS-challenge studies in rodents. The compound's reported lack of toxicity supports its use in longitudinal or repeated-dosing experimental designs where cumulative toxicity would be a confounding variable.

Antibiotic Adjuvant and Antimicrobial Resistance Research

Given its structural resemblance to polymyxin B but complete absence of intrinsic antibiotic activity, KTKCKFLKKC serves as a tool for investigating adjuvant strategies where LPS neutralization is desired without direct antibacterial pressure . In polymicrobial infection models or studies of antimicrobial resistance, the peptide enables isolation of LPS-mediated pathology from direct antibiotic effects—a design not possible with polymyxin B due to its bactericidal activity and associated nephrotoxicity risk in translational studies [5].

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